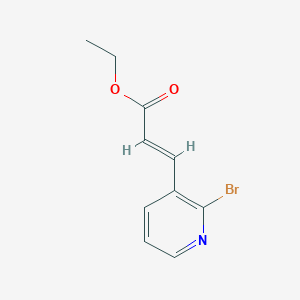![molecular formula C10H7F3KNO2 B2915861 Potassium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate CAS No. 2416242-84-5](/img/structure/B2915861.png)
Potassium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate is a chemical compound with the CAS Number: 2416242-84-5 . It has a molecular weight of 269.26 . The compound is a salt .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H8F3NO2.K/c11-10(12,13)6-1-2-7(14-5-6)9(3-4-9)8(15)16;/h1-2,5H,3-4H2,(H,15,16);/q;+1/p-1 . This indicates the presence of a pyridin-2-yl group, a trifluoromethyl group, and a cyclopropane-1-carboxylate group in the molecule . Physical And Chemical Properties Analysis
This compound is a salt with a molecular weight of 269.26 . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学的研究の応用
Synthesis and Medicinal Chemistry Building Blocks
The trifluoromethyl-substituted cyclopropanes, including compounds like Potassium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate, have been synthesized on a multigram scale. These compounds, with their versatile structural features, serve as critical intermediates in the development of pharmaceuticals and materials. The scalability of these synthesis processes highlights their potential for widespread application in medicinal chemistry and drug discovery. For instance, the preparation of CF3-cyclopropanes with aromatic and heteroaromatic substituents provides building blocks for further derivatization into compounds ready for medicinal chemistry applications (Ahunovych et al., 2023).
Metal-Free Organic Synthesis
The ring-opening of cyclopropane-1,1-dicarboxylates by boronic acids and potassium organotrifluoroborates under transition-metal-free conditions represents a novel approach in organic synthesis. This method, which utilizes trifluoroacetic acid or boron trifluoride as promoters, demonstrates the utility of potassium salts in facilitating organic transformations. Such metal-free conditions are particularly attractive for the synthesis of complex organic molecules due to their reduced environmental impact and potential cost savings (Ortega & Csákÿ, 2016).
Catalysis and Polymerization
Copper-catalyzed Chan-Lam cyclopropylation reactions using potassium cyclopropyl trifluoroborate have been developed to create small molecules containing cyclopropane-heteroatom linkages. These molecules are pivotal in medicinal chemistry, where the cyclopropane moiety offers unique spatial and electronic properties. This catalytic method is operationally convenient and broadens the scope for synthesizing cyclopropyl aryl ethers and amine derivatives, essential for pharmaceutical applications (Derosa et al., 2018).
Luminescent Probes and Sensing Applications
The development of luminescent lanthanide-based probes for the detection of nitroaromatic compounds in water utilizes complex ligands, including those related to potassium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate. These probes leverage the antenna effect of ligands on the metal center to achieve high sensitivity and selectivity in environmental monitoring and safety applications. The ability to selectively sense trinitrophenol in water showcases the potential of these compounds in developing advanced sensing technologies (Khullar et al., 2019).
特性
IUPAC Name |
potassium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2.K/c11-10(12,13)6-1-2-7(14-5-6)9(3-4-9)8(15)16;/h1-2,5H,3-4H2,(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKZDIOBBFRXKI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)C(F)(F)F)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3KNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate](/img/structure/B2915778.png)



![tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2915786.png)



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide](/img/structure/B2915793.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2915796.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2915798.png)
![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2915800.png)
